Ethyl chlorogenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl chlorogenate is an organic compound known as the ethyl ester derivative of chlorogenic acid. It is a colorless to pale yellow liquid with an aromatic odor at room temperature. This compound is soluble in organic solvents such as ethanol and ether but has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl chlorogenate can be synthesized through the esterification of chlorogenic acid with ethanol. The reaction typically occurs under alkaline conditions to facilitate the esterification process . The general reaction is as follows: [ \text{Chlorogenic Acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of catalysts and controlled reaction environments to optimize yield and purity. The reaction is often conducted at elevated temperatures and may involve the use of solvents to enhance the reaction rate and product isolation .
Chemical Reactions Analysis
Types of Reactions: Ethyl chlorogenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinic acid derivatives.
Reduction: Reduction reactions can convert it back to chlorogenic acid.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Quinic acid derivatives.
Reduction: Chlorogenic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl chlorogenate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of ethyl chlorogenate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by activating the Nrf2 signaling pathway.
Anti-inflammatory Effects: It inhibits the NF-kB pathway, reducing the production of pro-inflammatory cytokines.
Metabolic Regulation: It modulates glucose and lipid metabolism through the activation of the AMPK pathway.
Comparison with Similar Compounds
Ethyl chlorogenate is part of the chlorogenic acid family, which includes several similar compounds:
Chlorogenic Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.
Isochlorogenic Acids: These include 3,5-dicaffeoylquinic acid and 3,4-dicaffeoylquinic acid, which have similar bioactivities but differ in their esterification patterns.
Caffeoylquinic Acids: These compounds, such as 5-caffeoylquinic acid, share similar structural features and biological activities.
Uniqueness: this compound’s uniqueness lies in its ester functional group, which imparts different solubility and reactivity characteristics compared to its parent compound, chlorogenic acid. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
425408-42-0 |
---|---|
Molecular Formula |
C18H22O9 |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.